N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a furan ring, a morpholine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of furan-2-carbaldehyde with morpholine to form a furan-morpholine intermediate. This intermediate is then reacted with 4-methylbenzylamine and oxalyl chloride under controlled conditions to yield the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide group can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxalamide group can produce primary amines.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The furan and morpholine rings can participate in hydrogen bonding and hydrophobic interactions, while the oxalamide group can form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-chlorobenzyl)oxalamide
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methoxybenzyl)oxalamide
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-nitrobenzyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-15-4-6-16(7-5-15)13-21-19(24)20(25)22-14-17(18-3-2-10-27-18)23-8-11-26-12-9-23/h2-7,10,17H,8-9,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWXSVOISNWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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